Levocarnitine

Overview

Description

Levocarnitine is used to prevent and treat a lack of carnitine. It is given to people whose body cannot properly use carnitine from their diet. Lack of carnitine can lead to liver, heart, and muscle problems .

Synthesis Analysis

Levocarnitine can be synthesized within the body from the amino acids lysine or methionine. Vitamin C (ascorbic acid) is essential to the synthesis of carnitine .Molecular Structure Analysis

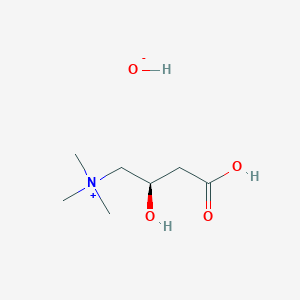

The molecular formula of Levocarnitine is C7H15NO3 . It is a quaternary ammonium compound involved in metabolism in most mammals, plants, and some bacteria .Chemical Reactions Analysis

Levocarnitine is a carrier molecule in the transport of long chain fatty acids across the inner mitochondrial membrane. It also exports acyl groups from subcellular organelles and from cells to urine before they accumulate to toxic concentrations .Physical And Chemical Properties Analysis

Levocarnitine is a white crystalline or transparent powder. It is easily soluble in water, lye, methanol, and ethanol, barely soluble in acetone and acetate, and insoluble in chloroform .Scientific Research Applications

Metabolic Enhancement in Sports Nutrition

L-carnitine plays a pivotal role in the metabolism of fatty acids, which is crucial for athletes in terms of energy production and utilization. Supplementation with L-carnitine has been shown to elevate total carnitine content in skeletal muscle, potentially enhancing physical performance by improving the efficiency of fat metabolism and reducing glycogen usage during prolonged exercise .

Cardiovascular Health

L-carnitine is involved in the transport of long-chain fatty acids into the mitochondria for β-oxidation, which is essential for maintaining heart health. It’s been suggested that L-carnitine supplementation could benefit those with cardiovascular conditions by improving lipid profiles and reducing the risk of developing atherosclerosis .

Weight Management and Obesity

Research indicates that L-carnitine may assist in weight loss efforts by increasing fat oxidation. This can lead to a reduction in body fat mass, particularly when combined with exercise and a balanced diet, making it a valuable supplement for those struggling with obesity .

Immune Function and Infectious Diseases

L-carnitine has immunomodulatory effects that might influence the management of infectious diseases, including COVID-19. It’s been shown to alleviate inflammation and increase antioxidant status, which are vital for a robust immune response. Lower levels of L-carnitine in vulnerable populations suggest a potential role in enhancing immune function .

Aging and Cognitive Function

In the elderly, L-carnitine supplementation has been associated with improved cognitive function and physical effort tolerance. It may also help in increasing muscle mass and strength, which are often compromised due to aging, thereby improving the overall quality of life for older adults .

Reproductive Health

L-carnitine is believed to have positive effects on male reproductive health. It’s been studied for its potential to improve sperm quality and motility, which are key factors in male fertility. The compound’s antioxidant properties may protect sperm cells from oxidative stress, enhancing reproductive capabilities .

Safety And Hazards

Future Directions

Levocarnitine supplementation in specific conditions may affect physical performance. On the other hand, Levocarnitine supplementation elevates fasting plasma TMAO, a compound supposed to be pro-atherogenic. Therefore, additional studies focusing on long-term supplementation and its longitudinal effect on the cardiovascular system are needed .

properties

IUPAC Name |

(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIQHXFUZVPYII-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)C[C@@H](CC(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023208 | |

| Record name | Levocarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Highly hygroscopic solid; [Merck Index] Crystalline solid; [Alfa Aesar MSDS] | |

| Record name | L-Carnitine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15089 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Readily soluble in water and hot alcohol. Practically insoluble in acetone, ether and benzene | |

| Record name | Levocarnitine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00583 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-CARNITINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Levocarnitine can be synthesised within the body from the amino acids lysine or methionine. Vitamin C (ascorbic acid) is essential to the synthesis of carnitine. Levocarnitine is a carrier molecule in the transport of long chain fatty acids across the inner mitochondrial membrane. It also exports acyl groups from subcellular organelles and from cells to urine before they accumulate to toxic concentrations. Only the L isomer of carnitine (sometimes called vitamin BT) affects lipid metabolism. Levocarnitine is handled by several proteins in different pathways including carnitine transporters, carnitine translocases, carnitine acetyltransferases and carnitine palmitoyltransferases., L-Carnitine is a peripheral antagonist of thyroid hormone action in some tissues. It inhibits thyroid hormone entry into cell nuclei. In a controlled clinical trial, L-carnitine was shown to reverse or prevent some symptoms of hyperthyroidism., ... Mortality and metabolic consequences of acute ammonium intoxication in mice are reduced by pharmacologic admin of L-carnitine. The mechanism for this effect may have 2 components. L-Carnitine admin normalizes the redox state of the brain (perhaps by incr the avail of beta-hydroxybutyrate and/or acetyl-L-carnitine to the brain), and it incr the rate of urea synth in the liver, perhaps in part by activation of the glucocorticoid receptor. At least part of the protective effect is associated with flux through the carnitine acyltransferases, as analogs of L-carnitine that are competitive inhibitors of carnitine acyltransferases enhance the toxicity of acute ammonium admin. Thus, it has been proposed that L-carnitine incr urea synth in the liver by facilitating fatty acid entry into mitochondria, leading to incr flux through the beta-oxidation pathway, an incr of intramitochondrial reducing equivalents, and enhancement of ATP production. ..., Levocarnitine is necessary for normal mammalian fat utilization and energy metabolism. It facilitates entry of long-chain fatty acids into cellular mitochondria, where they are used during oxidation and energy production. It also exports acyl groups from subcellular organelles and from cells to urine before they accumulate to toxic concentrations., Carnitine's primary mechanism of action is apparently attributable to its role as a cofactor in the transformation of free long-chain fatty acids into acylcarnitines for subsequent transport into the mitochondrial matrix. Carnitine is involved in the metabolism of ketones for energy and the conversion of branched-chain amino acids - valine, leucine, and isoleucine - into energy. /Carnitine/, L-Carnitine participates in a reversible transesterification reaction, in which an acyl group is transferred from coenzyme A to the hydroxyl group of L-carnitine ... /This reaction facilitates the/ transfer of long-chain fatty acids from cytoplasm ... /and/ chain-shortened /very-long-chain/ fatty acids from peroxisomes to mitochondria /and the/ modulation of the acyl-CoA/CoA ratio in cellular compartments. | |

| Record name | Levocarnitine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00583 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-CARNITINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Levocarnitine | |

Color/Form |

White, crystalline, hygroscopic powder | |

CAS RN |

541-15-1 | |

| Record name | (-)-Carnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levocarnitine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levocarnitine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00583 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levocarnitine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Levocarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(3-carboxy-2-hydroxypropyl)trimethylammonium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOCARNITINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G389FZZ9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-CARNITINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

195-198, 197 °C (dec) | |

| Record name | Levocarnitine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00583 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-CARNITINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

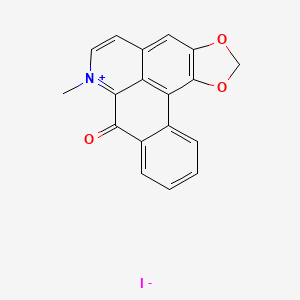

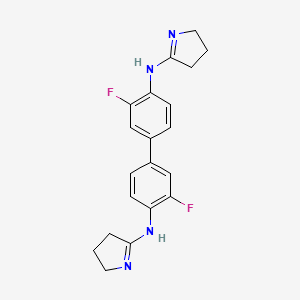

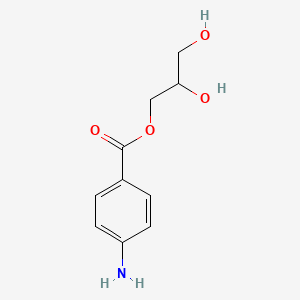

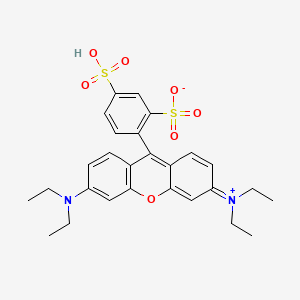

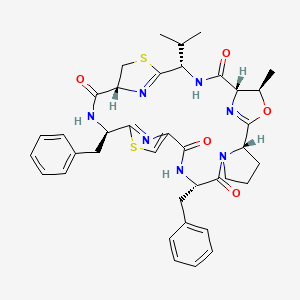

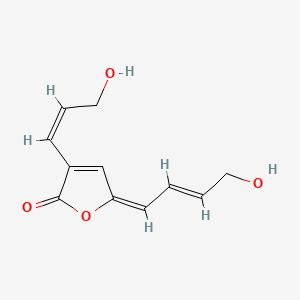

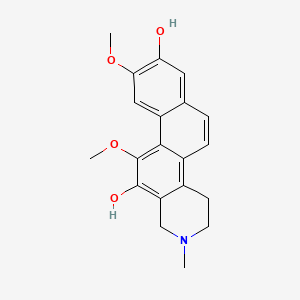

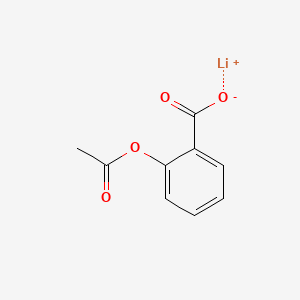

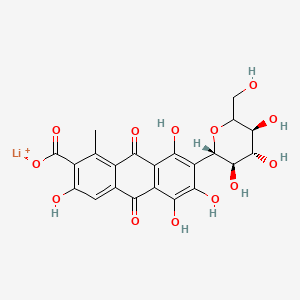

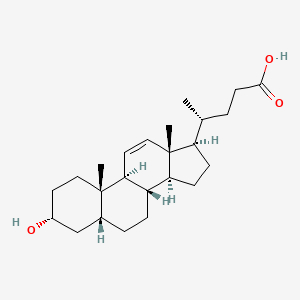

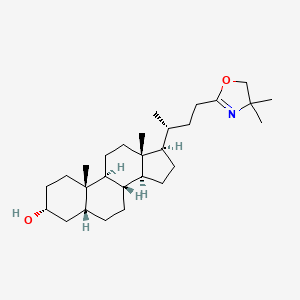

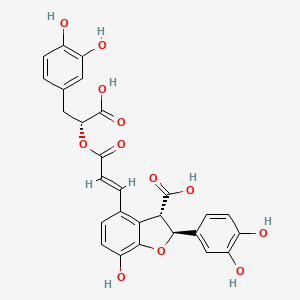

Feasible Synthetic Routes

Q & A

Q1: What is the primary function of L-carnitine?

A1: L-carnitine is a naturally occurring compound crucial for the transport of long-chain fatty acids into the mitochondria, the powerhouses of cells, for energy production through beta-oxidation. [, , ]

Q2: Which biological systems and processes is L-carnitine significantly involved in?

A2: L-carnitine plays a vital role in various physiological processes, including:

- Fatty Acid Metabolism: Facilitates the transport of long-chain fatty acids across the inner mitochondrial membrane for energy production. [, , , , , ]

- Energy Production: Promotes mitochondrial beta-oxidation of long-chain fatty acids, contributing to cellular energy production. [, , , , , ]

- Oxidative Stress Response: Exhibits antioxidant properties, protecting cells from damage caused by reactive oxygen species. [, , , , , , ]

- Muscle Function: Contributes to muscle energy metabolism and may influence muscle growth and recovery. [, , , , ]

- Cardiac Health: May improve cardiac function, particularly in conditions like heart failure or ischemia. [, , , , ]

Q3: What is the mechanism by which L-carnitine exerts its effects on fatty acid metabolism?

A3: L-carnitine acts as a carrier molecule, transporting long-chain fatty acids across the impermeable inner mitochondrial membrane. This process involves the enzymes carnitine palmitoyltransferase I (CPT-I) and carnitine palmitoyltransferase II (CPT-II). [, ]

Q4: Can dietary L-carnitine influence the L-carnitine levels in tissues?

A4: Yes, studies show that dietary supplementation with L-carnitine can increase L-carnitine concentrations in various tissues, including muscle, liver, and plasma. [, , , , , , ]

Q5: Does L-carnitine interact with any specific transporters for its cellular uptake and efflux?

A5: Yes, CaiT, a transporter protein found in Escherichia coli, has been identified as an exchanger that facilitates the uptake of L-carnitine in exchange for gamma-butyrobetaine, a byproduct of L-carnitine metabolism. []

Q6: Can you provide details on the structure and physicochemical properties of L-carnitine?

A6:

Q7: Are there any specific analytical methods used for the detection and quantification of L-carnitine?

A7: Yes, several analytical methods are employed for L-carnitine analysis, including:

- High-Performance Liquid Chromatography (HPLC): A widely used technique for separating, identifying, and quantifying L-carnitine in various matrices, including biological samples and pharmaceutical formulations. [, , , , ]

- Gas Chromatography: Used to analyze the fatty acid composition of spermatozoa, which is influenced by L-carnitine levels. []

- Mass Spectrometry: Often coupled with HPLC for enhanced sensitivity and specificity in L-carnitine quantification. [, ]

Q8: What are the potential applications of L-carnitine in different fields?

A8: L-carnitine finds applications in various fields, including:

- Medicine: Investigated as a potential therapeutic agent for various conditions, including cardiovascular diseases, diabetes, and muscle disorders. [, , , , , , , , , , , ]

- Animal Nutrition: Added to animal feed to enhance growth performance, carcass characteristics, and immune function. [, , , , , ]

- Sports Nutrition: Used as a dietary supplement by athletes to improve exercise performance and recovery. []

Q9: What is the relationship between L-carnitine and oxidative stress?

A9: L-carnitine exhibits antioxidant properties, protecting cells from damage caused by reactive oxygen species (ROS). It has been shown to reduce lipid peroxidation, improve antioxidant enzyme activity (SOD, GSH), and decrease inflammatory markers (MDA, IL-6). [, , , , , , , , ]

Q10: Are there any known toxicological concerns or safety considerations regarding L-carnitine use?

A10: While generally considered safe, high doses of L-carnitine may lead to mild gastrointestinal side effects. Further research is needed to assess potential long-term effects and interactions with other medications. [, ]

Q11: Has L-carnitine demonstrated any impact on the gut microbiota composition?

A11: Research suggests that L-carnitine can influence the composition of the gut microbiota, particularly in relation to trimethylamine (TMA) production. Certain gut bacteria can metabolize L-carnitine to TMA, which is further converted to trimethylamine N-oxide (TMAO), a compound linked to cardiovascular disease. [, ]

Q12: Does L-carnitine affect the expression of specific genes related to energy metabolism?

A12: Yes, studies using mildronate, an L-carnitine biosynthesis inhibitor, suggest that changes in L-carnitine availability can influence the expression of genes involved in fatty acid and glucose metabolism, potentially mediated by peroxisome proliferator-activated receptors (PPARs). [, ]

Q13: Can L-carnitine supplementation influence the effectiveness of cancer treatments like doxorubicin?

A13: Research suggests that L-carnitine might mitigate doxorubicin-induced cardiac metabolic damage without interfering with its antitumor activity. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7H-Dibenzo[de,g]quinolin-7-one, 1,2-dihydroxy-](/img/structure/B1674870.png)